Bis(2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandionato-O2,O3)copper

Description

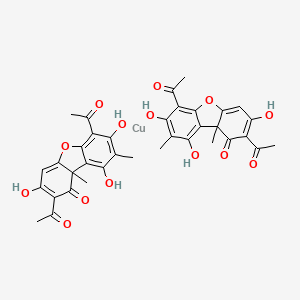

Bis(2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandionato-O2,O3)copper is a copper(II) complex derived from (+)-usnic acid, a dibenzofuran-based lichen metabolite. Usnic acid itself (C₁₈H₁₆O₇) is a well-studied natural compound with a unique fused dibenzofuran backbone, featuring acetyl, hydroxyl, and methyl substituents at positions 2,6,7,9,8, and 9b . The copper complex involves coordination of two usnic acid molecules via their O2 and O3 oxygen atoms, forming a planar metalloorganic structure. This complex has garnered interest due to the intrinsic bioactivity of usnic acid, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

CAS No. |

94246-73-8 |

|---|---|

Molecular Formula |

C36H32CuO14 |

Molecular Weight |

752.2 g/mol |

IUPAC Name |

copper;2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |

InChI |

InChI=1S/2C18H16O7.Cu/c2*1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h2*5,21-23H,1-4H3; |

InChI Key |

BTVYZMGEOXXCMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper typically involves the reaction of copper salts with 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.

Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.

Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the copper ion are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper complexes, while reduction reactions may produce lower oxidation states. Substitution reactions result in new copper complexes with different ligands.

Scientific Research Applications

Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the known biological activity of copper complexes.

Industry: It may be used in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. The ligands coordinated to the copper ion can also influence its reactivity and interaction with other molecules. The specific pathways involved depend on the context in which the compound is used, such as catalysis or biological activity .

Comparison with Similar Compounds

Key Observations :

- The bis(usnic acid)copper complex likely adopts a square-planar geometry, similar to cationic triazolylidene complexes (e.g., 2a) . However, its ligand system is distinct, relying on oxygen donors from the dibenzofuran-dione scaffold rather than nitrogen-based carbenes or peptides.

Key Observations :

- Usnic acid derivatives, such as hydrazinothiazole analogs, exhibit significantly enhanced enzyme inhibition (Tdp1) compared to the parent compound . The copper complex may similarly benefit from metal-mediated redox activity or improved target binding.

- Potassium usnate derivatives address usnic acid’s hydrophobicity, improving bioavailability without compromising activity . The copper complex’s solubility profile remains uncharacterized but could differ due to ionic or polymeric structures.

- Copper ferrocyanides show moderate antifungal activity , but their mechanism (metal release vs. direct ligand interaction) contrasts with organocopper complexes like bis(usnic acid)copper.

Spectroscopic and Stability Comparisons

- EPR Signatures: Peptide-Cu²⁺ complexes exhibit axial symmetry (g‖ ≈ 2.23, A‖ ≈ 185×10⁻⁴ cm⁻¹) , whereas triazolylidene-copper complexes show distinct ¹³C-NMR carbene signals (δ 166–171 ppm) . The bis(usnic acid)copper complex’s absence of nitrogen donors may result in unique EPR/NMR profiles.

- Stability : Usnic acid is prone to photodegradation and pH-dependent tautomerization . Copper coordination could stabilize the dibenzofuran core, analogous to how metalation enhances carbene complex longevity .

Biological Activity

Bis(2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandionato-O2,O3)copper is a copper complex that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that includes two 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofuran moieties coordinated to a copper ion. Its potential applications span antimicrobial properties, anti-cancer activity, and effects on cellular mechanisms.

Chemical Structure

The chemical formula for the compound is with a molecular weight of approximately 684.13 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Efficacy Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |

| Escherichia coli | 16 µg/mL | Inhibition of RNA and DNA synthesis |

| Candida albicans | 8 µg/mL | Anti-biofilm activity |

Anti-Cancer Properties

The compound has shown promise in inhibiting the motility of human lung cancer cells. Studies suggest that it may induce apoptosis through oxidative stress pathways and inhibit cell migration.

Case Study: Inhibition of Lung Cancer Cell Motility

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the migratory capacity of A549 lung cancer cells. The IC50 value was determined to be approximately 15 µM.

Hepatotoxicity

While the compound exhibits beneficial properties against cancer and infections, it also has been reported to induce cytotoxic effects on hepatocytes at higher concentrations. This duality necessitates careful consideration in therapeutic applications.

Table 2: Cytotoxic Effects on Hepatocytes

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 95 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

The biological activities of this copper complex are attributed to its ability to interact with cellular components such as proteins and nucleic acids. The copper ion plays a crucial role in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Q & A

Q. Can this complex model biological copper centers (e.g., in enzymes)?

Q. How to integrate ligand design principles with green chemistry metrics (e.g., E-factor)?

- Framework :

Atom Economy : Optimize ligand synthesis (e.g., one-pot vs. multi-step).

Lifecycle Analysis : Track waste solvents (e.g., hexane recovery) .

Systematic Review and Meta-Analysis

Q. What gaps exist in the literature on dibenzofuran-derived metal complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.